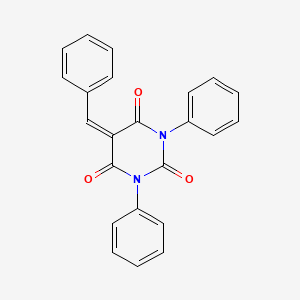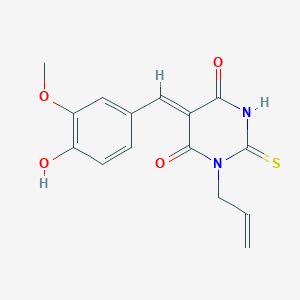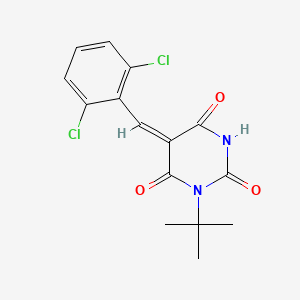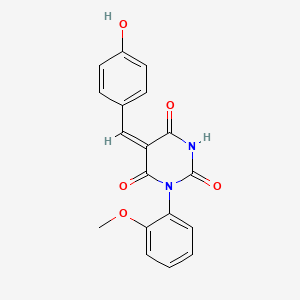
5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as benzylidenebarbituric acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of barbiturates, which are widely used as sedatives, hypnotics, and anticonvulsants. The unique structure of benzylidenebarbituric acid provides it with distinct properties that make it a promising candidate for various biomedical applications.
Wirkmechanismus
The exact mechanism of action of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. The compound has been reported to modulate the activity of enzymes, receptors, and ion channels, which are involved in various physiological processes.
Biochemical and Physiological Effects
Benzylidenebarbituric acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Benzylidenebarbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the synthesis method is high. The compound exhibits a wide range of pharmacological activities, making it a versatile tool for various biomedical applications. However, 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid. One potential area of investigation is the development of novel derivatives of the compound with improved pharmacological properties. Another possible direction is the study of the compound's mechanism of action and its interaction with molecular targets in the body. Moreover, the use of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid as a scaffold for the design of new drugs with enhanced efficacy and reduced side effects is an exciting avenue for future research.
In conclusion, 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid is a synthetic compound with promising therapeutic potential. Its unique structure and pharmacological properties make it a versatile tool for various biomedical applications. The synthesis of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid is relatively straightforward, and the compound has been extensively studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Further research on 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid and its derivatives is needed to fully understand its mechanism of action and to develop novel drugs with improved efficacy and reduced side effects.
Wissenschaftliche Forschungsanwendungen
Benzylidenebarbituric acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound has also been investigated for its potential as an anticonvulsant and sedative agent. The unique structure of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid makes it a promising candidate for the development of novel drugs with improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
5-benzylidene-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-21-20(16-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)23(28)24(21)18-12-6-2-7-13-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNTIIEIUMACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-5-benzalbarbituric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(diethylamino)ethyl 4-{[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832530.png)
![methyl 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832533.png)
![methyl 2-{[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832537.png)
![1-tert-butyl-5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832545.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832549.png)
![1-(4-chlorophenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832553.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832573.png)
![8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B3832578.png)
![1-allyl-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832586.png)
![3-[4-(3-methoxypropyl)piperazin-1-yl]-N-(2-methylphenyl)-3-oxopropanamide](/img/structure/B3832598.png)
![5-(diphenylmethyl)-6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3832611.png)